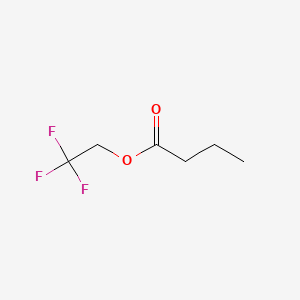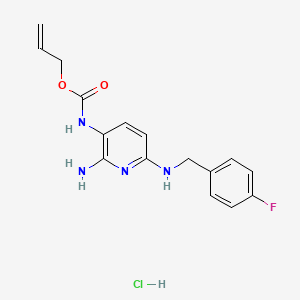
Iodoindoxyl phosphate
概要
説明
Iodoindoxyl phosphate is a chemical compound that is widely used as a substrate in various biochemical assays. It is particularly known for its role in histochemical staining, where it serves as an indigogenic substrate for the detection of phosphatase activity. The compound is a derivative of indoxyl phosphate, with an iodine atom attached to the indole ring, which enhances its staining properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of iodoindoxyl phosphate typically involves the iodination of indoxyl phosphate. This can be achieved through the reaction of indoxyl phosphate with iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The process includes the purification of the final product through crystallization or chromatography to remove any impurities and ensure high-quality standards.
化学反応の分析
Types of Reactions: Iodoindoxyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indigo dye, which is a key reaction in histochemical staining.
Hydrolysis: In the presence of phosphatase enzymes, this compound is hydrolyzed to release indoxyl and inorganic phosphate.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Enzymatic hydrolysis is typically carried out using alkaline phosphatase or acid phosphatase under physiological conditions.
Substitution: Halogen exchange reactions may involve reagents such as sodium iodide or bromine.
Major Products:
Indigo Dye: Formed through the oxidation of indoxyl.
Indoxyl: Released during the hydrolysis of this compound.
Substituted Indoxyl Phosphates: Formed through halogen exchange reactions.
科学的研究の応用
Iodoindoxyl phosphate has a wide range of applications in scientific research, including:
Histochemistry: Used as a substrate for detecting phosphatase activity in tissue samples, providing a visual representation of enzyme distribution.
Biochemistry: Employed in enzyme assays to study the activity and kinetics of phosphatases.
Molecular Biology: Utilized in various staining techniques to visualize nucleic acids and proteins.
Medical Diagnostics: Applied in diagnostic tests to detect enzyme deficiencies or abnormalities in clinical samples.
Industrial Applications: Used in the production of dyes and pigments for various industrial purposes.
作用機序
The mechanism of action of iodoindoxyl phosphate involves its hydrolysis by phosphatase enzymes. When the compound is hydrolyzed, it releases indoxyl, which subsequently undergoes oxidation to form indigo dye. This reaction provides a visual indication of phosphatase activity, allowing researchers to study enzyme distribution and activity in biological samples. The molecular targets of this compound are primarily phosphatase enzymes, which catalyze the hydrolysis reaction.
類似化合物との比較
Indoxyl Phosphate: The parent compound of iodoindoxyl phosphate, used in similar applications but with different staining properties.
Bromoindoxyl Phosphate: Another halogenated derivative of indoxyl phosphate, used for similar purposes but with distinct chemical properties.
Chloroindoxyl Phosphate: A chlorinated analogue of indoxyl phosphate, also used in histochemical staining.
Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its staining properties and makes it particularly useful in histochemical applications. The iodine atom increases the electron density of the indole ring, leading to more intense and stable staining compared to other halogenated derivatives.
特性
IUPAC Name |
(5-iodo-1H-indol-3-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7INO4P/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13/h1-4,10H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNKKJHDTBHFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7INO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223284 | |
| Record name | Iodoindoxyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7300-58-5 | |
| Record name | Iodoindoxyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoindoxyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)




![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)




